N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-phenoxybenzamide
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Overview
Description
“N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-phenoxybenzamide” is a compound that belongs to the benzothiazole class . Benzothiazole derivatives have been synthesized and studied for their potential anti-tubercular activity .
Synthesis Analysis
The synthesis of benzothiazole derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been analyzed using various techniques such as IR, 1H, 13C NMR, and mass spectral data .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be analyzed using various techniques such as IR, 1H, 13C NMR, and mass spectral data .
Scientific Research Applications
Synthesis and Pharmacological Applications
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-phenoxybenzamide derivatives have been synthesized and investigated for their potential pharmacological applications. For instance, some derivatives demonstrated significant anticonvulsant activity in tests like electroshock and pentylenetetrazole-induced lethal convulsion tests. Additionally, certain compounds exhibited sedative-hypnotic activity without impairing learning and memory in experimental conditions. Flumazenil was found to antagonize the effects of these compounds, suggesting the involvement of benzodiazepine receptors in their pharmacological properties (Faizi et al., 2017).
Cytotoxic Potentials and Molecular Docking Studies
The cytotoxic potentials of N-arylbenzamides against various cancer cells (e.g., lung, cervical, and breast cancer) were evaluated using MTT assay. Additionally, molecular docking studies were employed to understand the binding mechanism of these compounds against antibacterial targets, showing significant binding energies and interactions (Thumula et al., 2020).
Antimicrobial and Antibacterial Properties
Novel compounds containing the this compound structure have been synthesized and characterized. They exhibit considerable antibacterial activities, making them potential candidates for antimicrobial and antibacterial applications (Landage et al., 2019).
Photochemical and Photophysical Properties
Derivatives of this compound demonstrate unique photophysical and photochemical properties. Their absorption, emission, and fluorescence properties have been studied in detail, showing potential applications in fluorescence-based technologies and sensors (Khan, 2020).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for the study of benzothiazole derivatives include further investigation into their anti-tubercular activity, mechanism of action, and potential applications in other areas of medicine . Further molecular docking studies are also recommended to check the three-dimensional geometrical view of the ligand binding to their protein receptor .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2O3S/c29-23-15-12-18(16-21(23)26-28-22-8-4-5-9-24(22)32-26)27-25(30)17-10-13-20(14-11-17)31-19-6-2-1-3-7-19/h1-16,29H,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKRIYQUAIONJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)O)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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